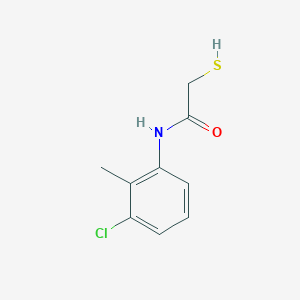

N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange, leading to high yields of target compounds. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of reactions starting from N-methylaniline and chloracetyl chloride, demonstrating the complexity and efficiency of synthesizing acetamide derivatives (Zhou & Shu, 2002). This process may share similarities with the synthesis of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide, highlighting the intricate steps involved in producing such compounds.

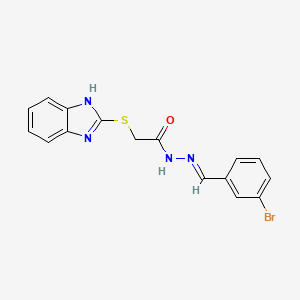

Molecular Structure Analysis

The molecular structure of acetamide compounds has been extensively studied using spectroscopic methods. For instance, studies on N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives have provided insights into their structural and vibrational characteristics through FTIR, FT-Raman spectra, and quantum chemical analyses (Arjunan et al., 2009). These studies underline the importance of substituent effects on the amide group's characteristic frequencies, offering a foundation for understanding the molecular structure of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.

Chemical Reactions and Properties

Research on similar compounds, such as N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, has explored their potential as anticancer agents, showcasing the chemical reactivity and potential applications of acetamide derivatives (Mohammadi-Farani et al., 2014). This research highlights the diverse chemical properties and reactions that such compounds can undergo, which may be relevant to understanding N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.

Scientific Research Applications

Synthesis and Characterization

- Mercaptoacetamide derivatives are synthesized through various chemical reactions, highlighting their importance in the synthesis of complex molecules. For instance, mercapto-3-phenyl-1,2,4-triazole reacted with cyano compounds in boiling acetic acid, showcasing a method to synthesize 5-amino-2- phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazole-6-carboxylate, a compound with potential applications in materials science and pharmacology (El-Sherief et al., 2011).

Biological Activities

- Certain mercaptoacetamide derivatives have been explored for their biological activities, including anticancer properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents, showing that some derivatives exhibited promising activities against various cancer cell lines (Mohammadi-Farani et al., 2014).

Environmental and Analytical Applications

- Mercaptoacetamide derivatives have been used in environmental science, particularly in the preconcentration of metals from water, demonstrating their utility in analytical chemistry. For example, 2-Mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads aided in the preconcentration of microgram levels of antimony(III) from aqueous solutions, indicating its potential in environmental monitoring and analysis (Matsui et al., 1987).

Chemical Intermediates

- Compounds similar to N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide serve as intermediates in the synthesis of various chemicals, demonstrating their importance in the development of new materials and drugs. The reaction of chlorodeoxypseudoephedrine hydrochloride with sodium thioacetate produced 1-phenyl-1-mercapto-2-(N-methylacetamido) propane, a compound with potential applications in radioprotection and pharmacology (Bhat & McCarthy, 1965).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c1-6-7(10)3-2-4-8(6)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMKSTLHSNVWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)